molecular formula C15H15Cl2N3O4 B11070049 4-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

4-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B11070049
M. Wt: 372.2 g/mol
InChI Key: OZLYBMNQMHHJNF-UHFFFAOYSA-N
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Description

4-(4-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID is a synthetic organic compound that incorporates a 2,4-dichlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID is unique due to its combination of a pyrazole ring and a butanoic acid moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C15H15Cl2N3O4

Molecular Weight

372.2 g/mol

IUPAC Name

4-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]pyrazol-1-yl]butanoic acid

InChI

InChI=1S/C15H15Cl2N3O4/c16-10-3-4-13(12(17)6-10)24-9-14(21)19-11-7-18-20(8-11)5-1-2-15(22)23/h3-4,6-8H,1-2,5,9H2,(H,19,21)(H,22,23)

InChI Key

OZLYBMNQMHHJNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=CN(N=C2)CCCC(=O)O

Origin of Product

United States

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